Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate
CAS No.: 2767-63-7
Cat. No.: VC6413844
Molecular Formula: C18H25NO6
Molecular Weight: 351.399
* For research use only. Not for human or veterinary use.
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate - 2767-63-7](/images/structure/VC6413844.png)
Specification
CAS No. | 2767-63-7 |
---|---|
Molecular Formula | C18H25NO6 |
Molecular Weight | 351.399 |
IUPAC Name | diethyl 2-acetamido-2-[[4-(methoxymethyl)phenyl]methyl]propanedioate |
Standard InChI | InChI=1S/C18H25NO6/c1-5-24-16(21)18(19-13(3)20,17(22)25-6-2)11-14-7-9-15(10-8-14)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,20) |
Standard InChI Key | FUTUAIKJKDMCHM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)COC)(C(=O)OCC)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate belongs to the class of malonic acid esters, characterized by a central propanedioate core substituted with an acetylamino group and a 4-(methoxymethyl)benzyl moiety. The IUPAC name, 1,3-diethyl 2-acetamido-2-{[4-(methoxymethyl)phenyl]methyl}propanedioate, reflects its esterified malonic acid backbone and functionalized aromatic side chain .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 2767-63-7 | |
Molecular Formula | C₁₈H₂₅NO₆ | |
Molecular Weight | 351.39 g/mol | |
IUPAC Name | 1,3-diethyl 2-acetamido-2-{[4-(methoxymethyl)phenyl]methyl}propanedioate |
Physicochemical Properties
The compound’s physical properties are critical for its handling and application in synthetic processes. Experimental data indicate a melting point range of 83–85°C, while computational predictions estimate a boiling point of 483.2±45.0°C under standard atmospheric conditions . The density is approximated at 1.146±0.06 g/cm³, and its pKa of 11.99±0.46 suggests moderate acidity, likely associated with the malonate ester’s α-hydrogens .
Table 2: Thermodynamic and Physical Properties
Property | Value | Method |
---|---|---|
Melting Point | 83–85°C | Experimental |
Boiling Point | 483.2±45.0°C | Predicted |
Density | 1.146±0.06 g/cm³ | Predicted |
pKa | 11.99±0.46 | Predicted |
Synthesis and Industrial Production
Quality Control Specifications
Pharmaceutical-grade material must meet stringent purity criteria, typically ≥97% as per industry standards . Advanced analytical techniques such as HPLC and NMR spectroscopy are employed to verify structural integrity and eliminate byproducts.
Applications in Pharmaceutical Chemistry
Role as an API Intermediate
The compound’s bifunctional reactivity (ester and amide groups) positions it as a versatile building block in synthesizing active pharmaceutical ingredients (APIs). For example, it may serve as a precursor in the development of:
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Neurological Agents: Modulating neurotransmitter pathways via malonate-derived scaffolds.
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Anticancer Therapeutics: Functionalization to target kinase enzymes or DNA repair mechanisms .
Research Utility
In medicinal chemistry, the 4-(methoxymethyl)benzyl group offers a sterically demanding aromatic system, enabling studies on substrate-enzyme interactions or pharmacokinetic optimization. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug candidates .
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